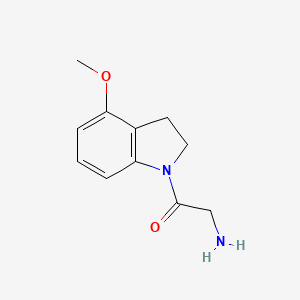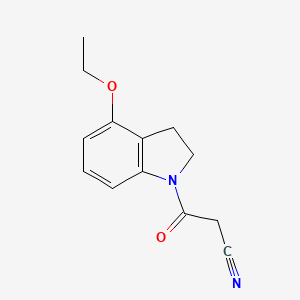![molecular formula C11H20N2O2 B1477239 3-Amino-1-(6-oxa-2-azaspiro[4.5]décan-2-yl)propan-1-one CAS No. 2092528-33-9](/img/structure/B1477239.png)
3-Amino-1-(6-oxa-2-azaspiro[4.5]décan-2-yl)propan-1-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Amélioration de la solubilité dans l'eau et de la lipophilie
Les oxa-spirocycles ont démontré une amélioration spectaculaire de la solubilité dans l'eau (jusqu'à 40 fois) et une diminution de la lipophilie lorsque l'on incorpore un atome d'oxygène dans l'unité spirocyclique. Cette propriété est particulièrement bénéfique pour améliorer la biodisponibilité des composés pharmaceutiques .
Synthèse d'analogues de médicaments antihypertenseurs
Des chercheurs ont synthétisé des analogues oxa-spirocycliques plus puissants du médicament antihypertenseur térazosine, qui ont été étudiés in vivo pour leur efficacité .
3. Défi de synthèse unique dans la synthèse de produits naturels La partie bis-spiroacétal, présente dans plusieurs classes de produits naturels, représente un défi de synthèse unique. Les oxa-spirocycles jouent un rôle dans la résolution de ce défi grâce à des processus de cyclisation catalysés par les acides .
Safety and Hazards
This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mécanisme D'action
Target of Action
Unfortunately, the specific primary targets of 3-Amino-1-(6-oxa-2-azaspiro[4Similar compounds have been found to target janus kinases (jaks), which play a crucial role in cytokine-mediated signal transduction .
Mode of Action
The mode of action of 3-Amino-1-(6-oxa-2-azaspiro[4Compounds with similar structures have been found to inhibit jaks, preventing them from transmitting signals that lead to inflammation and other immune responses .
Biochemical Pathways
The specific biochemical pathways affected by 3-Amino-1-(6-oxa-2-azaspiro[4Jak inhibitors generally affect the jak-stat signaling pathway, which is involved in many biological processes, including cell growth, immune response, and inflammation .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-Amino-1-(6-oxa-2-azaspiro[4Similar compounds have been found to exhibit favorable metabolic stability .
Result of Action
The molecular and cellular effects of 3-Amino-1-(6-oxa-2-azaspiro[4Inhibition of jaks can lead to a reduction in inflammation and immune responses, which can be beneficial in the treatment of diseases such as rheumatoid arthritis .
Analyse Biochimique
Biochemical Properties
3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with non-receptor protein tyrosine phosphatase SHP2, which is involved in cellular signaling processes and pathways such as the MAPK and immune-inhibitory programmed cell death PD-L1/PD-1 pathway . These interactions are crucial for modulating cellular responses and maintaining homeostasis.
Cellular Effects
The effects of 3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, SHP2, which interacts with this compound, acts as a mediator in cell signal transduction downstream of various receptor tyrosine kinases, including the RAS/MAPK/ERK, PI3K/AKT, mTOR, and JAK/STAT pathways . These pathways are essential for cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, 3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with SHP2, for instance, involves a mechanism similar to a “molecular switch,” regulating the enzyme’s activity and, consequently, various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation
Dosage Effects in Animal Models
The effects of 3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular signaling pathways and enhancing cellular function. At higher doses, toxic or adverse effects may be observed. For instance, studies have shown that high doses of similar compounds can lead to neural toxicity and other adverse effects . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing toxicity.
Metabolic Pathways
3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with SHP2, for example, influences metabolic pathways related to cellular energy production and utilization . Understanding these metabolic interactions is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments. Studies have shown that the compound can be efficiently transported across cell membranes and distributed to target sites where it exerts its effects .
Subcellular Localization
The subcellular localization of 3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with SHP2 suggests that it may localize to regions of the cell where SHP2 is active, such as the cytoplasm and cell membrane . This localization is essential for the compound’s role in modulating cellular processes.
Propriétés
IUPAC Name |
3-amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c12-6-3-10(14)13-7-5-11(9-13)4-1-2-8-15-11/h1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBOXRPQYIKWST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCN(C2)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine](/img/structure/B1477156.png)
![1-Oxa-8-azaspiro[5.5]undecane-8-carboximidamide](/img/structure/B1477158.png)
![3-(3-Chloropyrazin-2-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477161.png)
![2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477162.png)
![3-(6-Chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477165.png)
![Azetidin-3-yl(1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B1477166.png)
![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1477167.png)
![3-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B1477168.png)
![5-(3-aminopropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477172.png)
![3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1477173.png)


![3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477176.png)
![3-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477177.png)
